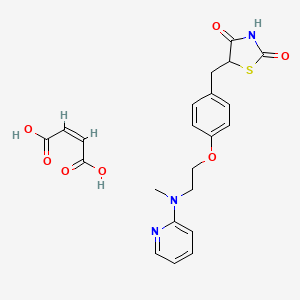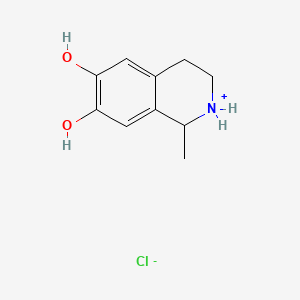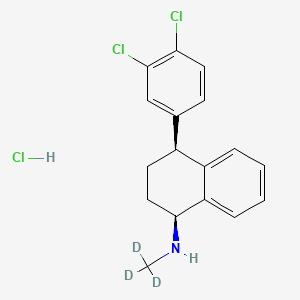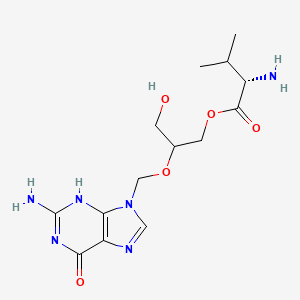
Thymidine, Methyl-d3
Vue d'ensemble
Description
Thymidine, Methyl-d3 is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thymidine, Methyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, Methyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioactively Labeled Thymidine in Bacterial Production : Thymidine, specifically in its radioactively labeled form, has been extensively used to measure bacterial production in aquatic environments. A study highlighted the critical assumptions of this technique, noting that only a small percentage of incorporated radioactivity was recovered in the DNA fraction, indicating extensive catabolism of the methyl group of Thymidine (Carman, Dobbs, & Guckert, 1988).
Synthesis for Study of Human Tissue Growth Kinetics : Thymidine, Methyl-d3, is synthesized from perdeuterated methyl iodide and used as a metabolic precursor of deoxyribonucleic acid. This has potential applications for studying human tissue growth kinetics in vivo using sensitive deuterium micromapping techniques (Shiue, Wolf, & Slatkin, 1980).
In Oligonucleotide Synthesis : Thymidine 5'-O-(pyrophosphoryl methylphosphonate), a derivative of Thymidine, has been chemically synthesized and used in the enzymic synthesis of oligonucleotides containing methylphosphonate internucleotide linkages. This indicates its role in advanced biochemical synthesis and analysis (Higuchi, Endo, & Kaji, 1990).
In MRI-Based Reporter Gene Monitoring : The synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) from Thymidine has been reported for imaging herpes simplex virus type 1 thymidine kinase reporter gene expression in rodents by MRI. This showcases its application in advanced medical imaging and gene expression monitoring (Bar‐Shir et al., 2013).
In Radiopharmaceuticals : Carbon-11-labelled Thymidine is used as an in vivo marker for cell proliferation in malignant tumors, aiding in tumor staging and monitoring treatment effectiveness. This involves different metabolic fates for the methyl and ring C2 labeled molecules (Valentin, 1998).
Drug Design and Testing in Cancer Therapy : Methyl-[3H]-thymidine incorporation assay, using radioactively labeled Thymidine, is a standard method for measuring inhibition of cell proliferation and optimizing potential new cancer drugs (Griffiths & Sundaram, 2011).
In vivo DNA Synthesis Imaging : 4'-[methyl-14C]thiothymidine has been evaluated for imaging DNA synthesis, indicating its potential in diagnostic imaging and understanding DNA dynamics (Toyohara et al., 2006).
Propriétés
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BCELKLLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-beta-Thymidine-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B7796521.png)



![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

